N,N-Dichloro-1-phenylmethanesulfonamide
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Overview
Description
N,N-Dichloro-1-phenylmethanesulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S. It is a derivative of phenylmethanesulfonamide, where two chlorine atoms are attached to the nitrogen atom. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dichloro-1-phenylmethanesulfonamide can be synthesized by chlorinating phenylmethanesulfonamide in an alkaline solution. The reaction involves the use of chlorine gas and sodium hydroxide in water. The process yields N,N-dichlorophenylmethanesulfonamide with a 68% yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dichloro-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or both chlorine atoms.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include N-substituted sulfonamides.
Oxidation Reactions: Products include sulfonyl chlorides and sulfonic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
N,N-Dichloro-1-phenylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dichloro-1-phenylmethanesulfonamide involves its high electrophilicity due to the presence of two chlorine atoms on the nitrogen. This makes it highly reactive towards nucleophiles, leading to various substitution reactions. The compound can also undergo oxidation and reduction reactions, forming different products based on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dichlorobenzenesulfonamide
- N,N-Dichlorotoluenesulfonamide
- N,N-Dichloromethanesulfonamide
Uniqueness
N,N-Dichloro-1-phenylmethanesulfonamide is unique due to its specific structure, which imparts high reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
63636-97-5 |
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Molecular Formula |
C7H7Cl2NO2S |
Molecular Weight |
240.11 g/mol |
IUPAC Name |
N,N-dichloro-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-10(9)13(11,12)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
FWPQTIYBQZKGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N(Cl)Cl |
Origin of Product |
United States |
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